N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide
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Overview
Description
1-{1-[(3-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorinated aniline and phenyl groups
Preparation Methods
The synthesis of 1-{1-[(3-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with chlorinated aniline and phenyl groups. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Functionalization: The pyrazole ring is then functionalized with chlorinated aniline and phenyl groups through nucleophilic substitution reactions.
Industrial production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-{1-[(3-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under controlled temperatures and inert atmospheres.
Major products: The products of these reactions depend on the specific conditions and reagents used, but may include various substituted pyrazole derivatives.
Scientific Research Applications
1-{1-[(3-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as the development of new drugs or treatments.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(3-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular targets: These may include enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways involved: The compound may affect various biochemical pathways, leading to changes in cellular processes or functions.
Comparison with Similar Compounds
1-{1-[(3-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: These may include other pyrazole derivatives or compounds with similar functional groups.
Uniqueness: The specific substitution pattern and functional groups of this compound may confer unique properties, such as enhanced biological activity or improved stability.
Properties
Molecular Formula |
C20H18Cl2N4O2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-[1-(3-chloroanilino)-1-oxobutan-2-yl]-N-(3-chlorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-2-18(20(28)24-16-8-4-6-14(22)12-16)26-10-9-17(25-26)19(27)23-15-7-3-5-13(21)11-15/h3-12,18H,2H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
QUQMDLKJSWHXIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)N2C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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